molecular formula C22H29FN4O2S B2597361 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946343-37-9

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2597361
CAS RN: 946343-37-9
M. Wt: 432.56
InChI Key: LYJKJNRVWBJNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H29FN4O2S and its molecular weight is 432.56. The purity is usually 95%.
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Scientific Research Applications

COX-2 Inhibition and Anti-Inflammatory Activity

Research on sulfonamide derivatives, including those structurally related to 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, has demonstrated their potential as selective cyclooxygenase-2 (COX-2) inhibitors. For example, the introduction of a fluorine atom in certain sulfonamide derivatives has been shown to preserve COX-2 potency while notably increasing selectivity between COX-1 and COX-2, leading to compounds with anti-inflammatory properties. This is exemplified by JTE-522, a potent, highly selective, and orally active COX-2 inhibitor in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment (Hashimoto et al., 2002).

Anticancer Activity

Sulfonamide derivatives containing nitrogen-containing heterocycles, similar to the compound , have shown antiproliferative activity against various human cancer cell lines. Specifically, derivatives modified by pharmacophores such as morpholine and 4-methylpiperazine have been designed, synthesized, and evaluated, demonstrating potent growth inhibition effects. Compounds containing the 4-methylpiperazine ring, in particular, were found to be the most potent growth inhibitors against cancer cell lines such as colon carcinoma, breast cancer, and cervical cancer, with IC50 values lower than 35 μM (Pogorzelska et al., 2017).

Fluorescence Properties and Sensing Applications

Fluorine-containing sulfonamide compounds have been explored for their fluorescence properties and potential applications as sensors. For instance, fluorescent sensors based on benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid derivatives, prepared using similar structural motifs, have demonstrated significant fluorescence enhancements in the presence of Cu2+, based on the photoinduced electron transfer (PET) process. These findings suggest the potential of fluorine-containing sulfonamide compounds in developing fluorescent sensors for metal ions (Liu et al., 2014).

properties

IUPAC Name

2-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2S/c1-25-11-13-27(14-12-25)21(17-7-8-20-18(15-17)9-10-26(20)2)16-24-30(28,29)22-6-4-3-5-19(22)23/h3-8,15,21,24H,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJKJNRVWBJNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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